![molecular formula C16H15NO2S B7851372 2-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)ethanol](/img/structure/B7851372.png)
2-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)ethanol
Descripción general
Descripción
2-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C16H15NO2S and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications in Oxidation Reactions
1. Use in Oxidation of Primary Alcohols and Hydrocarbons 2-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)ethanol, through its derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol (H2L), has been reported to be involved in the catalysis of primary alcohols and saturated hydrocarbons. This compound, when interacting with Mo-Y in ethanol, forms [MoO2L(EtOH)]/Y, which has demonstrated high catalytic activity, stability, and recyclability, making it a notable catalyst in these oxidation reactions (Ghorbanloo & Alamooti, 2017).
2. Role in Olefin Epoxidation Similarly, the interaction of [MoO2(acac)2] with the same derivative in different solvents has led to the formation of complexes {[MoO2(HL)(H2O)]2[Mo6O19]·2MeCN} and [MoO2L(EtOH)], depending on the reaction conditions. These molybdenum(VI) species have been utilized as catalysts for olefin oxidation, demonstrating significant activity and contributing to higher oxidation conversions (Ghorbanloo, Bikas, & Małecki, 2016).
Antimicrobial and Biological Activity
3. Antimicrobial and Biological Properties Derivatives of this compound have demonstrated biological activities. Certain derivatives like 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles have shown toxicity to bacteria, with specific chloro-substituted compounds demonstrating higher toxicity levels (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Molecular Aggregation and Bond Formation Studies
4. Studies on Molecular Aggregation Spectral studies of compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol have shown that molecular aggregation, indicated by fluorescence effects, is significantly influenced by solvent types and the substituent group structure of the molecules. This indicates the potential relevance of this compound derivatives in understanding molecular interactions and aggregation processes (Matwijczuk et al., 2016).
5. Novel Synthesis Involving C–C and C–N Bond Formation An eco-friendly protocol has been developed for synthesizing novel derivatives of this compound, emphasizing the efficient utilization of reactants, operational simplicity, and the use of water as a solvent. This method involves consecutive C–C and C–N bond formation, demonstrating the compound's utility in organic synthesis (Yadav, Vagh, & Jeong, 2020).
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-19-12-8-6-11(7-9-12)14(18)10-16-17-13-4-2-3-5-15(13)20-16/h2-9,14,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCDEXNVAZWANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


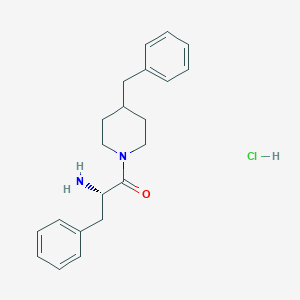

![N-cyclohexyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7851317.png)
![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7851328.png)
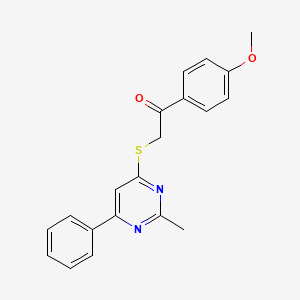
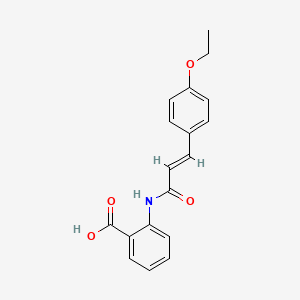
![2-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7851347.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B7851355.png)
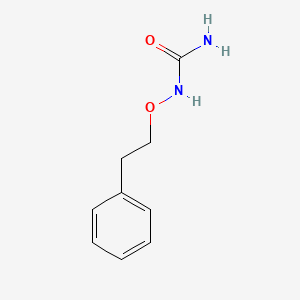

![1-[3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoyl]piperidine-3-carboxylic acid](/img/structure/B7851367.png)
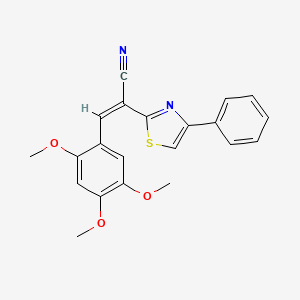

![5-[(4-chlorophenyl)methylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7851401.png)
